3-nitrotiofeni

3-Nitrothiophenes are a class of heterocyclic compounds characterized by the presence of a thiophene ring with a nitro group (-NO2) attached at the 3-position. These molecules exhibit a wide range of chemical properties and can be synthesized through various methods, including condensation reactions, halogenation processes, and direct substitution reactions.

The structural rigidity imparted by the thiophene ring confers these compounds with unique electronic and thermodynamic stabilities. Due to their functional groups, 3-nitrothiophenes are highly reactive and can participate in numerous chemical transformations such as reduction, alkylation, and oxidation. They find applications in organic synthesis, as intermediates for the preparation of pharmaceuticals, dyes, and other functional materials.

In addition to their synthetic utility, 3-nitrothiophenes also display interesting physical properties, including solubility characteristics and spectral behaviors that make them valuable tools in various analytical techniques. The presence of a nitro group significantly influences their reactivity, making these compounds versatile for use in the development of new materials and drug candidates.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

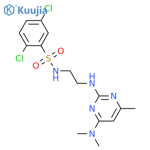

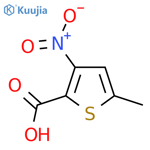

1881330-07-9 | C6H5NO4S | |

|

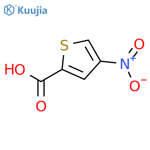

4-Nitro-2-thiophenecarboxylic acid | 13138-70-0 | C5H3NO4S |

|

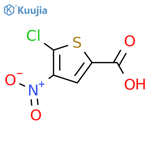

5-Chloro-4-nitrothiophene-2-carboxylic acid | 89166-85-8 | C5H2ClNO4S |

|

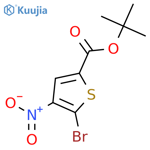

2-Thiophenecarboxylic acid, 5-bromo-4-nitro-, 1,1-dimethylethyl ester | 62224-29-7 | C9H10BrNO4S |

|

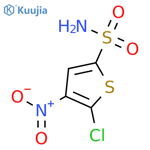

2-Chloro-3-nitrothiophene-5-sulphonamide | 61714-46-3 | C4H3ClN2O4S2 |

|

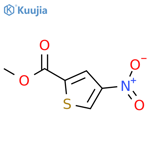

Methyl 4-nitrothiophene-2-carboxylate | 24647-78-7 | C6H5NO4S |

|

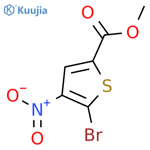

methyl 5-bromo-4-nitro-thiophene-2-carboxylate | 38239-32-6 | C6H4BrNO4S |

|

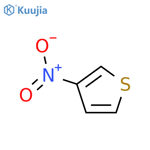

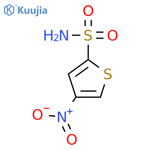

thiophene, 3-nitro- | 822-84-4 | C4H3NO2S |

|

4-nitrothiophene-2-carboxamide | 36050-08-5 | C5H4N2O3S |

|

4-nitrothiophene-2-sulfonamide | 17510-83-7 | C4H4N2O4S2 |

Letteratura correlata

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati